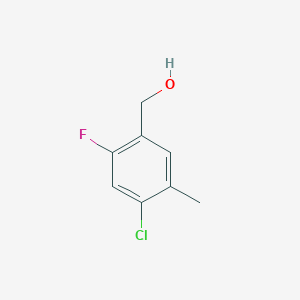

4-Chloro-2-fluoro-5-methylbenzyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Chloro-2-fluoro-5-methylbenzyl alcohol” is a chemical compound with the CAS Number: 1805042-06-1 . It has a molecular weight of 174.6 . The IUPAC name for this compound is (4-chloro-2-fluoro-5-methylphenyl)methanol .

Molecular Structure Analysis

The InChI code for “4-Chloro-2-fluoro-5-methylbenzyl alcohol” is 1S/C8H8ClFO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3,11H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.It should be stored at a temperature between 2-8°C . The shipping temperature is room temperature .

Scientific Research Applications

Selective Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds structurally similar to 4-Chloro-2-fluoro-5-methylbenzyl alcohol, into corresponding aldehydes demonstrates high conversion and selectivity on TiO2 photocatalysts under an O2 atmosphere. This reaction is significant for its application in the synthesis of aldehydes from alcohol precursors using visible light irradiation, showcasing the potential for environmentally friendly chemical processes (Higashimoto et al., 2009).

Oxidative Debenzylation

The introduction of 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids and its oxidative debenzylation process demonstrates the versatility of benzyl alcohol derivatives in synthetic chemistry. This process, compatible with several functional groups, underscores the utility of these compounds in the protection and deprotection strategies within organic synthesis (Yoo et al., 1990).

Metabolism Study

Research on the rat liver microsomal metabolism of 2-halogenated 4-methylanilines, including derivatives of benzyl alcohols, provides insights into the metabolic pathways and potential toxicological profiles of halogenated aromatic compounds. This study contributes to understanding the biotransformation and environmental fate of such chemicals (Boeren et al., 1992).

Sedative-Hypnotic Activities

The exploration of 4-Hydroxybenzyl alcohol (HBA) derivatives, including structures analogous to 4-Chloro-2-fluoro-5-methylbenzyl alcohol, and their sedative-hypnotic activities in mice, illustrates the potential pharmacological applications of benzyl alcohol derivatives. This research could lead to the development of new therapeutic agents against insomnia, mediated by the serotonergic and GABAergic systems (Zhu et al., 2018).

Enhanced Photostability of Fluorophores

The study on cyanine fluorophore derivatives with enhanced photostability, including modifications with compounds like 4-nitrobenzyl alcohol, highlights the role of benzyl alcohol derivatives in improving the durability of fluorescence-based applications. This work is crucial for applications requiring long-lived, nonblinking fluorescence emission (Altman et al., 2011).

Safety and Hazards

properties

IUPAC Name |

(4-chloro-2-fluoro-5-methylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3,11H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQSPOOYNGCJLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoro-5-methylbenzyl alcohol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2976775.png)

![1-[(6,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2976777.png)

![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2976779.png)

![N-[1-(1-adamantyl)-2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2976782.png)

![N-[2-(N-methylthiophene-2-sulfonamido)ethyl]prop-2-enamide](/img/structure/B2976783.png)

![3-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B2976785.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-3-carboxamide](/img/structure/B2976786.png)

![N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2976789.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2976793.png)

![[4-(Dimethylamino)phenyl]-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2976797.png)